molecular formula C10H9F3O2 B6326247 1-(2-Trifluoromethoxy-phenyl)-propan-1-one CAS No. 1261838-22-5

1-(2-Trifluoromethoxy-phenyl)-propan-1-one

Cat. No. B6326247
CAS RN: 1261838-22-5
M. Wt: 218.17 g/mol
InChI Key: CZCOAARPXLSJLQ-UHFFFAOYSA-N
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Description

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is a fluorinated substituent that is still perhaps the least well understood .


Synthesis Analysis

Trifluoromethyl ethers are synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom .


Chemical Reactions Analysis

The trifluoromethoxy substituent has a pronounced preference for the para substitution . Unless the para position is occupied, ortho isomers are formed only in small amounts .

Mechanism of Action

The mechanism of action would depend on the specific compound and its application. For example, fluoxetine, which contains a trifluoromethoxy group, blocks the reuse of serotonin by blocking the reuptake transporter protein .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 2-(Trifluoromethoxy)phenyl isocyanate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Future Directions

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Even more fluorinated drugs are predicted to be developed in the near future .

properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-8(14)7-5-3-4-6-9(7)15-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOAARPXLSJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Trifluoromethoxy-phenyl)-propan-1-one

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